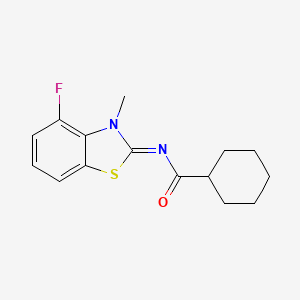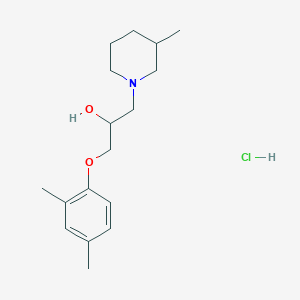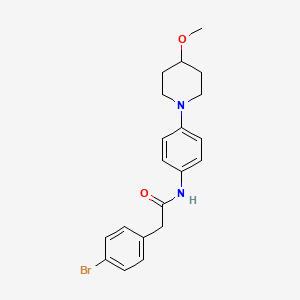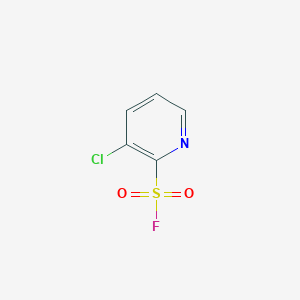
3-Chloropyridine-2-sulfonyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloropyridine-2-sulfonyl fluoride is a chemical compound . It is related to fluoropyridines, which are known for their interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .
Synthesis Analysis
The synthesis of sulfonyl fluorides, including this compound, has been a topic of interest in recent years. Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . Other methods include the conversion of sulfonic acid sodium salts to sulfonyl fluorides using thionyl fluoride .Chemical Reactions Analysis
Sulfonyl fluorides, including this compound, have unique reactivity in organic synthesis. They have been used in various chemical reactions, including direct fluorosulfonylation with fluorosulfonyl radicals . Other reactions include photochemical and electrochemical strategies .科学的研究の応用
Fluorescence Sensing of Fluoride
One notable application is in the field of fluorescence sensing, where compounds derived from 3-Chloropyridine-2-sulfonyl fluoride have been utilized for the detection of fluoride ions in drinking water. A study by Hirai and Gabbaï (2014) focused on the synthesis of Lewis acidic organostiboranes for fluorescence turn-on sensing of fluoride. These compounds showed significant binding affinity towards fluoride ions, enabling the assay of fluoridation levels in tap water, highlighting their potential in environmental monitoring and public health (Hirai & Gabbaï, 2014).
Synthesis of Sulfonyl Fluorides
Sulfonyl fluorides, including those derived from this compound, are critical in the development of pharmaceuticals and in parallel chemistry efforts. Wright and Hallstrom (2006) discussed a convenient method for preparing heteroaryl sulfonamides and sulfonyl fluorides from heteroaryl thiols. This method provides a safer and more efficient route to these compounds, avoiding the use of hazardous materials like chlorine gas (Wright & Hallstrom, 2006).
Radiopharmaceutical Development
In the development of radiopharmaceuticals for positron emission tomography (PET), sulfonyl fluoride-based compounds have shown promise. Inkster et al. (2012) developed a general route to prepare bifunctional arylsulfonyl [(18)F]fluorides, demonstrating the potential of these compounds in the synthesis of (18)F-labeled biomarkers for PET imaging. This innovation opens up new possibilities in medical diagnostics and research (Inkster et al., 2012).
Electrochemical Synthesis
The electrochemical synthesis of sulfonyl fluorides offers a green and efficient method for preparing these valuable compounds. Laudadio et al. (2019) reported an environmentally benign approach using thiols or disulfides with potassium fluoride, demonstrating the method's broad substrate scope and its applicability to various chemical syntheses (Laudadio et al., 2019).
Safety and Hazards
将来の方向性
Sulfonyl fluorides, including 3-Chloropyridine-2-sulfonyl fluoride, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science. With the increasing demands for environmental friendliness and sustainability, photochemical and electrochemical strategies have recently emerged as alternative methods for synthesizing diverse sulfonyl fluorides . This suggests a promising future direction for the study and application of this compound.
特性
IUPAC Name |
3-chloropyridine-2-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClFNO2S/c6-4-2-1-3-8-5(4)11(7,9)10/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWADGZYVURUDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)S(=O)(=O)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

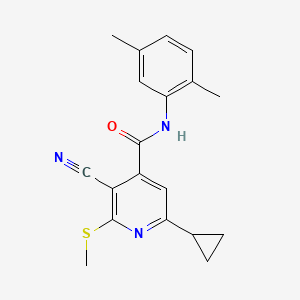
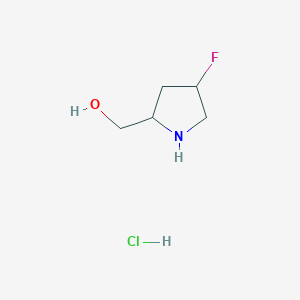
![2-(2-(2,4-Dichlorophenoxy)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2747404.png)
![6-Acetyl-2-pentanamido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2747405.png)
![N-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]prop-2-enamide](/img/structure/B2747407.png)


![methyl 4-((4H-chromeno[4,3-d]thiazol-2-yl)carbamoyl)benzoate](/img/structure/B2747411.png)
![2,6-difluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2747412.png)

